

# Andrographolide in the Management of Upper Respiratory Tract Infections: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |  |  |
|----------------------|---------------|-----------|--|--|
| Compound Name:       | Andropanolide |           |  |  |
| Cat. No.:            | B7822324      | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results of andrographolide for the treatment of upper respiratory tract infections (URTIs), contrasted with other treatment alternatives. The information is supported by experimental data from multiple studies, with a focus on quantitative outcomes and detailed methodologies.

# Efficacy of Andrographolide: A Review of Clinical Evidence

Andrographolide, the primary active constituent of Andrographis paniculata, has been investigated in numerous clinical trials for its efficacy in alleviating the symptoms of uncomplicated URTIs, such as the common cold and pharyngotonsillitis.[1][2] The evidence suggests that andrographolide may be superior to placebo and, in some instances, comparable to conventional treatments like paracetamol in reducing symptom severity and duration.[3][4] Its therapeutic effects are attributed to its anti-inflammatory and immunostimulatory properties.

A systematic review of randomized controlled trials indicated that A. paniculata was more effective than placebo in mitigating the subjective symptoms of URTIs. Another review highlighted that andrographis could shorten the duration of cough, sore throat, and sick days when compared to a placebo. However, some studies have found no significant therapeutic



efficacy of a crude extract of A. paniculata for acute nonspecific URTIs, emphasizing the importance of standardized extracts with known concentrations of andrographolide.

#### **Comparative Clinical Trial Data**

The following tables summarize the quantitative data from key clinical trials comparing andrographolide with placebo and paracetamol.

# Table 1: Andrographolide vs. Placebo for Uncomplicated URTI



| Study<br>(Year)          | Participants<br>(n) | Intervention                                       | Duration      | Key<br>Outcomes                                                                                                                                                              | Adverse<br>Events                                                            |
|--------------------------|---------------------|----------------------------------------------------|---------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------|
| Saxena et al.<br>(2010)  | 223                 | Andrographol<br>ide<br>(KalmCold™)<br>: 200 mg/day | 5 days        | - Significant reduction in all symptom scores (except earache) by day 5 compared to placebo (p<0.05) Overall symptom score reduction was 2.1 times higher than placebo.      | Not specified in detail, but no patients discontinued due to adverse events. |
| Cáceres et al.<br>(1999) | 208                 | Andrographolide                                    | Not Specified | - Fewer days of sick leave (0.21 vs 0.96 days, p<0.03) Higher total recovery rate (67.5% vs 36%, p<0.05) Greater symptom relief (55% vs 19%, p<0.025) Symptom severity score | Not specified in detail.                                                     |



|                                |     |                                                                             |        | difference of 10.85 points.                                                                                                                      |                                                                                                   |
|--------------------------------|-----|-----------------------------------------------------------------------------|--------|--------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------|
| Leelarasame<br>e et al. (2021) | 829 | Andrographol<br>ide (crude<br>extract, 20mg<br>andrographoli<br>de, 3x/day) | 4 days | - No significant difference in the reduction of symptom severity compared to placebo Similar use of paracetamol as a rescue drug in both groups. | Mild and self-limited. 18 (4.3%) in the andrographoli de group vs. 9 (2.2%) in the placebo group. |

Table 2: Andrographolide vs. Paracetamol for Pharyngotonsillitis



| Study<br>(Year)               | Participants<br>(n) | Intervention                                                                                              | Duration | Key<br>Outcomes                                                                                                                                                                                                                                                           | Adverse<br>Events        |
|-------------------------------|---------------------|-----------------------------------------------------------------------------------------------------------|----------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------|
| Thamlikitkul<br>et al. (1991) | 152                 | - High-dose Andrographol ide (6 g/day ) - Low-dose Andrographol ide (3 g/day ) - Paracetamol (3.9 g/day ) | 7 days   | - Day 3: - Fever disappearanc e: 68.1% (High-dose Andro) & 67.3% (Paracetamol ) vs 26.1% (Low-dose Andro) (p<0.0001) Sore throat eradication: 29.7% (High-dose Andro) & 30.6% (Paracetamol ) vs 8.7% (Low-dose Andro) - Day 7: No significant differences between groups. | Not specified in detail. |

### **Experimental Protocols**

Saxena et al. (2010): Andrographolide (KalmCold™) vs. Placebo



- Study Design: A randomized, double-blind, placebo-controlled clinical trial conducted at four centers in India.
- Participants: 223 patients of both sexes, aged 18-60 years, with two or more symptoms of the common cold for fewer than three days. Exclusion criteria included any condition other than the common cold or use of medications that could affect symptoms.
- Intervention: Patients were randomly assigned to receive either an extract of Andrographis paniculata (KalmCold<sup>™</sup>, containing 31.30% w/w andrographolide) at a dose of 200 mg/day or a placebo for five days.
- Outcome Measures: Patients self-evaluated nine symptoms (cough, expectoration, nasal discharge, headache, fever, sore throat, earache, malaise/fatigue, and sleep disturbance) on a visual analogue scale (VAS) on days 1, 3, and 5 of treatment.

# Thamlikitkul et al. (1991): Andrographolide vs. Paracetamol

- Study Design: A comparative clinical trial.
- Participants: 152 adult patients in Thailand diagnosed with pharyngotonsillitis.
- Intervention: Patients were assigned to one of three groups: high-dose A. paniculata (6 g/day), low-dose A. paniculata (3 g/day), or paracetamol (3.9 g/day) for seven days.
- Outcome Measures: The primary outcomes were the relief of fever and sore throat.

### Signaling Pathways and Experimental Workflows Anti-Inflammatory Signaling Pathway of Andrographolide

Andrographolide exerts its anti-inflammatory effects primarily through the inhibition of the NF- $\kappa$ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It has been shown to form a covalent adduct with the p50 subunit of NF- $\kappa$ B, which blocks its binding to DNA and reduces the transcription of pro-inflammatory genes. This leads to a decrease in the production of inflammatory cytokines such as TNF- $\alpha$ , IL-1 $\beta$ , and IL-6.





Click to download full resolution via product page

Figure 1: Simplified NF-kB signaling pathway and the inhibitory action of andrographolide.



# Immunomodulatory Signaling Pathway of Andrographolide

Andrographolide has also been shown to modulate the JAK-STAT (Janus kinase/signal transducer and activator of transcription) signaling pathway, which is crucial for immune responses. By interfering with this pathway, andrographolide can influence cytokine signaling and the differentiation of immune cells.





Click to download full resolution via product page

Figure 2: Simplified JAK-STAT signaling pathway and the modulatory effect of andrographolide.

### **Experimental Workflow: Randomized Controlled Trial**



The typical workflow for a randomized controlled trial (RCT) evaluating the efficacy of andrographolide for URTIs is depicted below.





Click to download full resolution via product page

Figure 3: Generalized workflow of a randomized controlled trial for andrographolide in URTI.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. jmatonline.com [jmatonline.com]
- 2. Experimental and Clinical Pharmacology of Andrographis paniculata and Its Major Bioactive Phytoconstituent Andrographolide PMC [pmc.ncbi.nlm.nih.gov]
- 3. caringsunshine.com [caringsunshine.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. ABC Herbalgram Website [herbalgram.org]
- To cite this document: BenchChem. [Andrographolide in the Management of Upper Respiratory Tract Infections: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7822324#clinical-trial-results-of-andrographolide-for-upper-respiratory-tract-infections]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com